2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)acetamide 2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020993
InChI: InChI=1S/C20H21BrN2O2S/c1-2-14-9-10-18(16(21)12-14)25-13-19(24)22-20(26)23-11-5-7-15-6-3-4-8-17(15)23/h3-4,6,8-10,12H,2,5,7,11,13H2,1H3,(H,22,24,26)
SMILES: CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32)Br
Molecular Formula: C20H21BrN2O2S
Molecular Weight: 433.4 g/mol

2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)acetamide

CAS No.:

Cat. No.: VC1020993

Molecular Formula: C20H21BrN2O2S

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)acetamide -

Specification

Molecular Formula C20H21BrN2O2S
Molecular Weight 433.4 g/mol
IUPAC Name 2-(2-bromo-4-ethylphenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)acetamide
Standard InChI InChI=1S/C20H21BrN2O2S/c1-2-14-9-10-18(16(21)12-14)25-13-19(24)22-20(26)23-11-5-7-15-6-3-4-8-17(15)23/h3-4,6,8-10,12H,2,5,7,11,13H2,1H3,(H,22,24,26)
Standard InChI Key OHQCEUKSQMJRGA-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32)Br
Canonical SMILES CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCCC3=CC=CC=C32)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator